molecular formula C20H27ClN2O6S B4187370 Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate

Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B4187370
M. Wt: 459.0 g/mol
InChI Key: AKIAOYCVDRGAIM-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a piperidine ring, a pyrrolidine sulfonyl group, and a phenoxyacetyl moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the chlorination of 2-chloro-4-nitrophenol to form 2-chloro-4-nitrophenoxyacetyl chloride. This intermediate is then reacted with pyrrolidine to introduce the pyrrolidinylsulfonyl group.

    Formation of the Piperidine Intermediate: Separately, 4-piperidinecarboxylic acid is esterified with ethanol to form ethyl 4-piperidinecarboxylate.

    Coupling Reaction: The final step involves coupling the phenoxyacetyl intermediate with the piperidine intermediate under suitable reaction conditions, such as the presence of a base like triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: Shares the piperidine ring but lacks the phenoxyacetyl and pyrrolidinylsulfonyl groups.

    2-chloro-4-nitrophenoxyacetyl chloride: Contains the phenoxyacetyl moiety but lacks the piperidine and pyrrolidinylsulfonyl groups.

Uniqueness

Ethyl 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O6S/c1-2-28-20(25)15-7-11-22(12-8-15)19(24)14-29-18-6-5-16(13-17(18)21)30(26,27)23-9-3-4-10-23/h5-6,13,15H,2-4,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIAOYCVDRGAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]piperidine-4-carboxylate

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